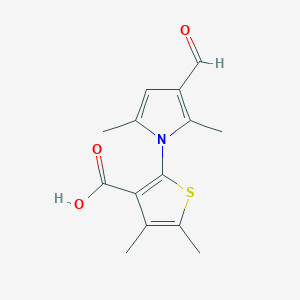
2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid
描述
2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid is a complex organic compound that features a unique combination of pyrrole and thiophene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid typically involves a multi-step process. The initial step often includes the formation of the pyrrole ring, followed by the introduction of the formyl group and the thiophene ring. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Common reagents used in these reactions include formylating agents and thiophene derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This involves the use of large-scale reactors, precise control of temperature and pressure, and the use of catalysts to accelerate the reaction rates. The final product is then purified using techniques such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the formyl group and the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or aldehydes.
科学研究应用
2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
作用机制
The mechanism of action of 2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors on the cell surface, triggering a cascade of intracellular signaling events. These pathways often involve the activation of transcription factors, modulation of gene expression, and alteration of cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)benzonitrile
- 2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)acetonitrile
Uniqueness
What sets 2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid apart from similar compounds is its unique combination of pyrrole and thiophene rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of medicinal chemistry and material science.
属性
IUPAC Name |
2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-7-5-11(6-16)9(3)15(7)13-12(14(17)18)8(2)10(4)19-13/h5-6H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHDADUICGBFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C(=C(S2)C)C)C(=O)O)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-2-chloro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B3507890.png)

![5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-[(4-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE](/img/structure/B3507900.png)
![2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-PHENYLBENZENE-1-SULFONAMIDE](/img/structure/B3507914.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-phenylglycinamide](/img/structure/B3507919.png)

![N-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3507935.png)

![2-phenyl-1,2,4-triazaspiro[4.4]nonan-3-one](/img/structure/B3507959.png)
![3,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B3507965.png)
![6-chloro-5,7-dimethyl-N-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3507966.png)
![3-(4-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B3507984.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3507992.png)
